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An In-depth Technical Guide to the Chemical Structure of Contezolid

Introduction
Contezolid is a next-generation oxazolidinone antibiotic engineered for potent activity against

a wide spectrum of multidrug-resistant Gram-positive bacteria. As a member of the

oxazolidinone class, its core mechanism involves the inhibition of bacterial protein synthesis, a

critical pathway for bacterial survival and proliferation.[1] Developed as a successor to linezolid,

the first clinically approved oxazolidinone, Contezolid's chemical architecture has been

meticulously optimized to enhance its efficacy, expand its activity against resistant strains, and,

most notably, improve its safety profile by mitigating the risks of myelosuppression and

monoamine oxidase (MAO) inhibition associated with earlier compounds in this class.[2]

This guide provides a detailed exploration of Contezolid's chemical structure, its structure-

activity relationships (SAR), mechanism of action, and key physicochemical properties. It is

intended for researchers, medicinal chemists, and drug development professionals engaged in

the field of antibacterial agent discovery and development.

Core Chemical Structure and Nomenclature
Contezolid's systematic IUPAC name is (5S)-5-[(1,2-oxazol-3-ylamino)methyl]-3-[2,3,5-

trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one.[3] Its structure is built

upon a central oxazolidin-2-one core, which is the defining feature of this antibiotic class.
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The molecule can be deconstructed into three primary components, each contributing critically

to its biological function and pharmacological profile:

A: The Oxazolidinone Core with (5S)-Stereochemistry: This five-membered heterocyclic ring

is essential for binding to the bacterial ribosome. The specific (S)-configuration at the C5

position is crucial for antibacterial activity, ensuring the correct orientation of the side chain

for optimal interaction with the ribosomal target.[4]

B: The N-Aryl Substituent: Attached to the nitrogen atom at the 3-position of the

oxazolidinone ring is a complex aromatic system: a 2,3,5-trifluoro-4-(4-oxo-2,3-

dihydropyridin-1-yl)phenyl group. This moiety is a key innovation over previous

oxazolidinones. The three fluorine atoms induce a non-coplanar relationship between the

phenyl ring and the oxazolidinone ring, a structural feature linked to its improved safety

profile.[4] The replacement of linezolid's morpholine group with a dihydropyridinone ring

further contributes to reducing MAO inhibition.

C: The C5 Side Chain: Extending from the stereocenter at the 5-position is an isoxazol-3-

ylaminomethyl side chain. This functional group plays a vital role in the molecule's potent

antibacterial activity and its ability to circumvent certain common resistance mechanisms that

can affect other protein synthesis inhibitors.[4]

Below is a diagram illustrating the key chemical components of the Contezolid molecule.
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Caption: Key functional components of the Contezolid molecule.

Physicochemical and Pharmacokinetic Properties
A summary of key identifiers and properties for Contezolid is presented in the table below.

These data are fundamental for its characterization and formulation development.

Property Value Reference(s)

IUPAC Name

(5S)-5-[(1,2-oxazol-3-

ylamino)methyl]-3-[2,3,5-

trifluoro-4-(4-oxo-2,3-

dihydropyridin-1-yl)phenyl]-1,3-

oxazolidin-2-one

[3]

Molecular Formula C₁₈H₁₅F₃N₄O₄ [3]

Molar Mass 408.33 g/mol [3]

CAS Number 1112968-42-9 [3]

Appearance Solid -

Primary Metabolism

Oxidative ring opening of the

2,3-dihydropyridin-4-one

moiety

[5]

Route of Elimination
Primarily renal (urine), with a

smaller fraction in feces
[5]

Oral Bioavailability

Rapidly absorbed, with peak

plasma concentrations at ~2

hours post-dose

[5]

Note: Detailed crystallographic data such as specific bond lengths and angles for Contezolid
are not widely available in the public domain literature.

Mechanism of Action: Inhibition of Bacterial Protein
Synthesis
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Contezolid exerts its bacteriostatic (and in some cases, bactericidal) effect by targeting a

highly conserved process in bacteria: protein synthesis. Its mechanism of action is consistent

with other oxazolidinones but with high potency.

Binding to the 50S Ribosomal Subunit: The primary target of Contezolid is the bacterial

ribosome. It specifically binds to the 50S subunit, which is the larger of the two ribosomal

subunits.

Interaction with 23S rRNA: The binding site is located at the peptidyl transferase center

(PTC) of the 23S ribosomal RNA (rRNA), a critical component of the 50S subunit.[6] The

isoxazole side chain is believed to enhance this binding by fitting into a hydrophobic pocket

within the PTC.[4]

Inhibition of the Initiation Complex: By occupying this site, Contezolid physically obstructs

the formation of the functional 70S initiation complex. This complex, which consists of the

30S and 50S subunits, mRNA, and initiator tRNA (fMet-tRNA), is the essential starting point

for the translation of proteins.

Cessation of Protein Synthesis: The prevention of initiation complex assembly effectively

halts the production of all essential bacterial proteins, leading to the cessation of growth and

replication.

The following diagram illustrates the inhibitory action of Contezolid on the bacterial ribosome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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